molecular formula C8H12O B14458169 4-Ethyl-4-methylcyclopent-2-en-1-one CAS No. 72807-68-2

4-Ethyl-4-methylcyclopent-2-en-1-one

Cat. No.: B14458169
CAS No.: 72807-68-2
M. Wt: 124.18 g/mol
InChI Key: PMTIKDXJUXVFET-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone with a five-membered ring structure, featuring an ethyl group and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethyl-4-methyl-1,5-hexadiene with a suitable catalyst can yield the desired compound through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high-pressure and high-temperature conditions to facilitate the cyclization reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclopentenones depending on the reagents used.

Scientific Research Applications

4-Ethyl-4-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one
  • 4-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one

Uniqueness

4-Ethyl-4-methylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

72807-68-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethyl-4-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O/c1-3-8(2)5-4-7(9)6-8/h4-5H,3,6H2,1-2H3

InChI Key

PMTIKDXJUXVFET-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C=C1)C

Origin of Product

United States

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